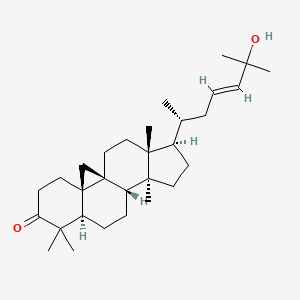

25-Hydroxycycloart-23-en-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

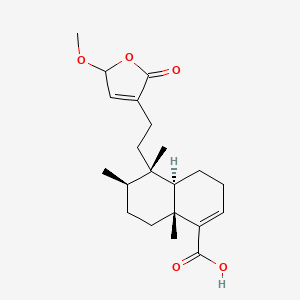

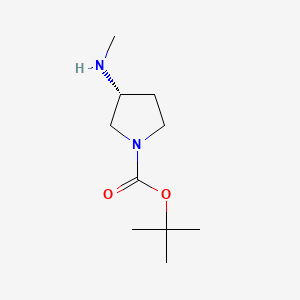

25-Hydroxycycloart-23-en-3-one is a natural product derived from various plant sources, including Artocarpus heterophyllus . It is a type of compound known as triterpenoids . The compound is a powder with a molecular formula of C30H48O2 and a molecular weight of 440.7 .

Molecular Structure Analysis

The molecular structure of this compound consists of 84 bonds, including 36 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, and various ring structures . The compound also contains 1 ketone (aliphatic) .Physical And Chemical Properties Analysis

This compound is a powder . The compound is soluble in various solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Scientific Research Applications

α-Glucosidase Inhibitory Activity : Compounds similar to 25-Hydroxycycloart-23-en-3-one, isolated from the Vietnamese red alga Tricleocarpa fragilis, have demonstrated potent inhibitory activity against yeast α-glucosidase. This suggests potential applications in managing diabetes through the control of postprandial hyperglycemia (Tran et al., 2020).

Antioxidant and Antimicrobial Activities : Cycloart-23-ene-3β, 25-diol, a compound closely related to this compound, was found to exhibit dose-dependent antioxidant activity and broad-spectrum antimicrobial activity, as isolated from Pongamia pinnata (Badole et al., 2011).

Antiviral and Antimicrobial Properties : Triterpenes including 3β-hydroxy-cycloart-25-en-24-one, structurally related to this compound, were isolated from Euphorbia segetalis and evaluated for their antiviral activities against Herpes simplex virus and African swine fever virus. Lupenone, one of these compounds, exhibited strong viral inhibitory effects (Madureira et al., 2003).

Antidiabetic Effects : Cycloart-23-ene-3β, 25-diol has been reported to stimulate glucagon-like peptide-1 (GLP-1) secretion in diabetic Sprague Dawley rats, indicating potential applications in diabetes management (Badole et al., 2013).

Cancer Chemopreventive Properties : A study on cycloartane-type compounds, including Cycloart-23-ene-3,25-diol, from the Jamaican ball moss (Tillandsia recurvata L.) highlighted potential anti-prostate cancer activity. These compounds demonstrated inhibition of MRCKα kinase, suggesting their role in cancer chemoprevention (Lowe et al., 2012).

Safety and Hazards

Biochemical Analysis

Cellular Effects

It is known that compounds isolated from Artocarpus heterophyllus, including 25-Hydroxycycloart-23-en-3-one, have shown anti-inflammatory, antiviral, and antimalarial activities .

Temporal Effects in Laboratory Settings

It is recommended to store the compound at 2-8°C, protected from air and light .

Properties

IUPAC Name |

(1S,3R,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-20(9-8-14-25(2,3)32)21-12-15-28(7)23-11-10-22-26(4,5)24(31)13-16-29(22)19-30(23,29)18-17-27(21,28)6/h8,14,20-23,32H,9-13,15-19H2,1-7H3/b14-8+/t20-,21-,22+,23+,27-,28+,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNGHHPZIYLPNI-DYWBVCMMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the known natural sources of 25-Hydroxycycloart-23-en-3-one?

A1: this compound has been isolated from the gum resin of Gardenia gummifera L.f. [] and is also identified as a product in the biotransformation of cycloartenol by the fungus Glomerella fusarioides [].

Q2: Is there any research on the potential anti-inflammatory activity of this compound?

A2: While this compound itself hasn't been extensively studied for its anti-inflammatory properties, a closely related compound from the same plant, Artocarpus heterophyllus (jackfruit), exhibits promising anti-inflammatory effects. This compound, Moracin C, also a cycloartane-type triterpene, demonstrated significant inhibition of lipopolysaccharide (LPS)-activated inflammatory responses in murine RAW264.7 macrophages []. This suggests that further investigation into the potential anti-inflammatory activity of this compound could be warranted.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate](/img/structure/B599822.png)

![2-[4-(1-Methylethyl)phenyl]-6-phenyl-4h-thiopyran-4-one 1,1-dioxide](/img/structure/B599830.png)